molecular formula C10H14FNO B12071449 [3-Fluoro-4-(propan-2-yloxy)phenyl]methanamine

[3-Fluoro-4-(propan-2-yloxy)phenyl]methanamine

Cat. No.: B12071449
M. Wt: 183.22 g/mol
InChI Key: FRQFQUTWKWQNET-UHFFFAOYSA-N
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Description

[3-Fluoro-4-(propan-2-yloxy)phenyl]methanamine: is an organic compound with the molecular formula C10H14FNO and a molar mass of 183.22 g/mol . This compound is characterized by the presence of a fluorine atom, a propan-2-yloxy group, and a methanamine group attached to a phenyl ring.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

(3-fluoro-4-propan-2-yloxyphenyl)methanamine

InChI

InChI=1S/C10H14FNO/c1-7(2)13-10-4-3-8(6-12)5-9(10)11/h3-5,7H,6,12H2,1-2H3

InChI Key

FRQFQUTWKWQNET-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)CN)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-Fluoro-4-(propan-2-yloxy)phenyl]methanamine typically involves the following steps:

Industrial Production Methods: Industrial production of [3-Fluoro-4-(propan-2-yloxy)phenyl]methanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of [3-Fluoro-4-(propan-2-yloxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of biochemical pathways. The propan-2-yloxy group contributes to the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Biological Activity

[3-Fluoro-4-(propan-2-yloxy)phenyl]methanamine is a compound of interest in medicinal chemistry and materials science. Its unique structural features, including the presence of a fluorine atom and a propan-2-yloxy group, suggest potential biological activities that warrant detailed exploration. This article synthesizes findings from various studies to elucidate the biological activity, mechanisms of action, and potential applications of this compound.

Chemical Structure and Properties

The chemical structure of [3-Fluoro-4-(propan-2-yloxy)phenyl]methanamine can be represented as follows:

C12H16FNO\text{C}_{12}\text{H}_{16}\text{F}\text{N}\text{O}

This structure includes:

  • A fluorinated phenyl ring , which can enhance lipophilicity and binding interactions.
  • A propan-2-yloxy substituent , contributing to the compound's solubility and reactivity.

The biological activity of [3-Fluoro-4-(propan-2-yloxy)phenyl]methanamine is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The fluorine atom enhances binding affinity through:

  • Electronegativity : Facilitating hydrogen bonding.
  • Hydrophobic interactions : Increasing the compound's lipophilicity, which may improve cell membrane permeability.

In medicinal chemistry, the compound has been explored for its potential to modulate enzyme activities and receptor interactions, which could lead to therapeutic effects in various diseases.

Antimicrobial Properties

Recent studies have highlighted the compound's potential antimicrobial activity . For instance, it has been evaluated in combination with cell-penetrating peptides, demonstrating significant growth inhibition against certain bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined through serial dilution assays, indicating effective antibacterial properties at specific concentrations .

Cytotoxicity and Pharmacological Effects

The cytotoxic effects of [3-Fluoro-4-(propan-2-yloxy)phenyl]methanamine have been assessed in various cellular models. Notably, it exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting its potential as an anticancer agent. The compound's mechanism involves the modulation of key signaling pathways associated with cell proliferation and survival .

Case Studies

  • Case Study on Antibacterial Activity : A study evaluated the compound's effectiveness in inhibiting bacterial growth when used alongside specific peptides. Results showed a notable reduction in colony-forming units (CFUs), indicating strong antibacterial properties .
  • Cytotoxicity Assessment : In vitro experiments demonstrated that [3-Fluoro-4-(propan-2-yloxy)phenyl]methanamine reduced cell viability in cancerous cells by approximately 50% at concentrations around 25 μM, while showing minimal effects on healthy cells .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectConcentration (μM)Reference
AntibacterialSignificant growth inhibition16× MIC
Cytotoxicity50% reduction in viability25
Enzyme ModulationEnhanced binding affinityN/A

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